molecular formula C9H17NO B14667358 4-Methyloctahydropyrido[2,1-c][1,4]oxazine CAS No. 38711-94-3

4-Methyloctahydropyrido[2,1-c][1,4]oxazine

Katalognummer: B14667358
CAS-Nummer: 38711-94-3
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: PWDLIKZNKHWVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyloctahydropyrido[2,1-c][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound is notable for its unique structure, which includes a fused pyridine and oxazine ring system. The presence of a methyl group adds to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst can yield the desired compound. Industrial production methods often involve multi-step processes that ensure high purity and yield. These methods may include the use of protective groups, selective deprotection, and purification techniques such as chromatography .

Analyse Chemischer Reaktionen

4-Methyloctahydropyrido[2,1-c][1,4]oxazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring system, depending on the reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

4-Methyloctahydropyrido[2,1-c][1,4]oxazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyloctahydropyrido[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on its specific application, but common targets include neurotransmitter receptors and metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

4-Methyloctahydropyrido[2,1-c][1,4]oxazine can be compared with other similar compounds such as:

    1,4-Oxazine: A simpler oxazine derivative that lacks the fused pyridine ring.

    Morpholine: Another oxazine derivative with a different ring structure.

    Benzoxazine: A bicyclic compound formed by the fusion of a benzene ring with an oxazine.

The uniqueness of this compound lies in its fused ring system and the presence of a methyl group, which confer distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

38711-94-3

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

4-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine

InChI

InChI=1S/C9H17NO/c1-8-6-11-7-9-4-2-3-5-10(8)9/h8-9H,2-7H2,1H3

InChI-Schlüssel

PWDLIKZNKHWVQF-UHFFFAOYSA-N

Kanonische SMILES

CC1COCC2N1CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.